molecular formula C15H15ClN4O3S B216478 N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide

Cat. No. B216478
M. Wt: 366.8 g/mol
InChI Key: ARWZQFGULHCSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide, also known as CIN-102, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been synthesized using several methods, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase IIα and induce the expression of p53. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of enoyl-ACP reductase and disrupt the cell wall synthesis of Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to reduce the bacterial load in infected mice and improve lung pathology. N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potent activity against cancer cells and Mycobacterium tuberculosis. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide also has some limitations, including its poor solubility in aqueous solutions and limited bioavailability.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and tuberculosis. Another direction is to develop more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its effects on various signaling pathways.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been synthesized using several methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide followed by the reaction with carbon disulfide. Another method involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide in the presence of thionyl chloride and then reacting the resulting product with carbon disulfide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been achieved using microwave-assisted methods.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been studied for its potential use in treating various diseases, including cancer and tuberculosis. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of Mycobacterium tuberculosis and reduce the bacterial load in infected mice.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide

Molecular Formula

C15H15ClN4O3S

Molecular Weight

366.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea

InChI

InChI=1S/C15H15ClN4O3S/c1-22-12-8-11(13(23-2)7-10(12)16)18-15(24)20-19-14(21)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24)

InChI Key

ARWZQFGULHCSHK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl

Origin of Product

United States

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